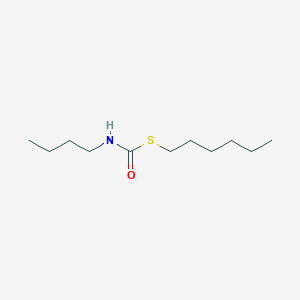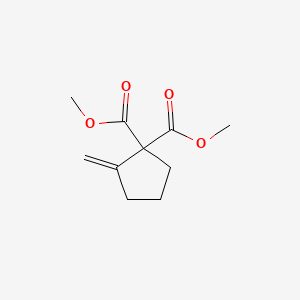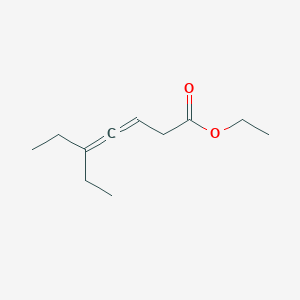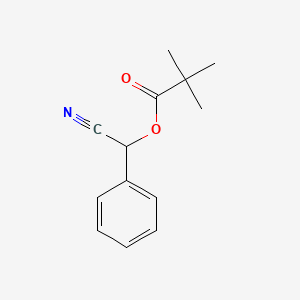![molecular formula C10H14O3 B14281364 Benzene, [(2-methoxyethoxy)methoxy]- CAS No. 131323-39-2](/img/structure/B14281364.png)
Benzene, [(2-methoxyethoxy)methoxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, [(2-methoxyethoxy)methoxy]-: is an organic compound with the molecular formula C10H14O3 and a molecular weight of 182.22 g/mol It is a derivative of benzene, where the hydrogen atoms are substituted with a [(2-methoxyethoxy)methoxy] group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [(2-methoxyethoxy)methoxy]- typically involves the reaction of benzene with [(2-methoxyethoxy)methoxy] chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete substitution .
Industrial Production Methods: In industrial settings, the production of Benzene, [(2-methoxyethoxy)methoxy]- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the same basic reaction but is optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzene, [(2-methoxyethoxy)methoxy]- can undergo oxidation reactions to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed:
Oxidation: Quinones
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
Chemistry: Benzene, [(2-methoxyethoxy)methoxy]- is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is used to study the effects of aromatic ethers on biological systems. It serves as a model compound to understand the interactions between aromatic compounds and biological macromolecules .
Medicine: Its structure allows for modifications that can enhance its binding affinity and specificity .
Industry: In the industrial sector, Benzene, [(2-methoxyethoxy)methoxy]- is used in the production of polymers, resins, and other materials. Its chemical properties make it suitable for use in various manufacturing processes .
Mechanism of Action
The mechanism of action of Benzene, [(2-methoxyethoxy)methoxy]- involves its interaction with specific molecular targets. The [(2-methoxyethoxy)methoxy] group can form hydrogen bonds with target molecules, enhancing its binding affinity. The compound can also undergo metabolic transformations that activate or deactivate its biological activity .
Comparison with Similar Compounds
Methoxybenzene (Anisole): Similar structure but lacks the [(2-methoxyethoxy)methoxy] group.
Ethoxybenzene: Similar structure but has an ethoxy group instead of [(2-methoxyethoxy)methoxy].
Phenol: Similar aromatic structure but has a hydroxyl group instead of [(2-methoxyethoxy)methoxy].
Uniqueness: Benzene, [(2-methoxyethoxy)methoxy]- is unique due to the presence of the [(2-methoxyethoxy)methoxy] group, which imparts distinct chemical properties. This group enhances the compound’s solubility in organic solvents and its reactivity in various chemical reactions .
Properties
IUPAC Name |
2-methoxyethoxymethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-11-7-8-12-9-13-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCJRNEGOVVDVCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCOC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30449605 |
Source


|
| Record name | Benzene, [(2-methoxyethoxy)methoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30449605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131323-39-2 |
Source


|
| Record name | Benzene, [(2-methoxyethoxy)methoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30449605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
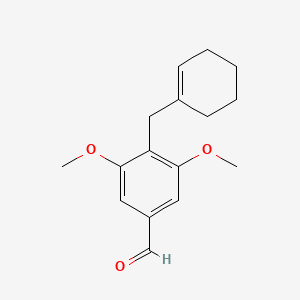
![4-Bromo-4'-[(1-ethoxyethoxy)methyl]-1,1'-biphenyl](/img/structure/B14281290.png)
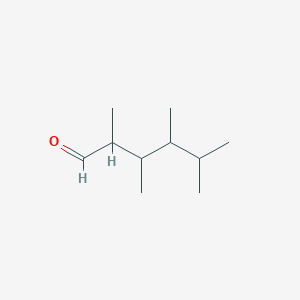
![1-[(2-Ethylhexyl)sulfanyl]-4-methylbenzene](/img/structure/B14281313.png)
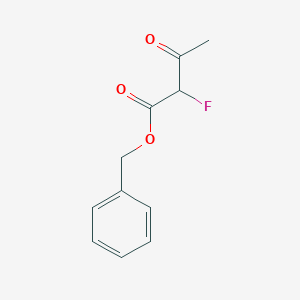

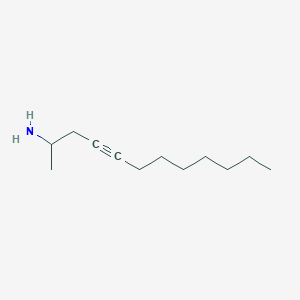
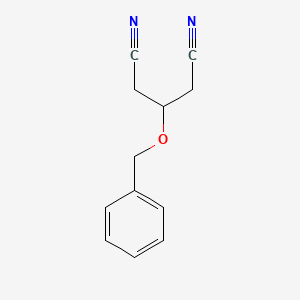
![Butanoic acid, 2-[bis(2,2,2-trifluoroethoxy)phosphinyl]-, methyl ester](/img/structure/B14281350.png)
![(2R,5R)-1-benzyl-2-(2-chloroethyl)-7-oxa-1-azaspiro[4.4]nonan-6-one](/img/structure/B14281356.png)
